1-Nitro-4-octadeca-10,12-diynoxybenzene
Description
1-Nitro-4-octadeca-10,12-diynoxybenzene is a nitrobenzene derivative characterized by a benzene ring substituted with a nitro group (-NO₂) at the 1-position and an octadeca-10,12-diynoxy chain at the 4-position. The octadeca-10,12-diynoxy group consists of an 18-carbon alkyl chain featuring two conjugated triple bonds at positions 10 and 12. This structural motif introduces significant rigidity and linearity to the molecule, influencing its packing behavior, reactivity, and physical properties.
Properties
Molecular Formula |
C24H33NO3 |
|---|---|
Molecular Weight |
383.5g/mol |
IUPAC Name |
1-nitro-4-octadeca-10,12-diynoxybenzene |
InChI |
InChI=1S/C24H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-5,10-17,22H2,1H3 |
InChI Key |
FBCGUJGNXAYFRK-UHFFFAOYSA-N |
SMILES |
CCCCCC#CC#CCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCC#CC#CCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Nitro-4-octadeca-10,12-diynoxybenzene typically involves the reaction of 4-nitrophenol with 10,12-octadecadiyn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Nitro-4-octadeca-10,12-diynoxybenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, halogens, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-4-octadeca-10,12-diynoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nitro-4-octadeca-10,12-diynoxybenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The alkyne chain can also participate in reactions that modify the structure and function of biological molecules. These interactions can affect various cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Analysis
The provided evidence focuses on 1-Dodecyloxy-4-nitrobenzene (C₁₈H₂₉NO₃), a structural analog with a 12-carbon alkyl chain (dodecyloxy) instead of the diynoxy chain. Key comparisons include:
- 1-Dodecyloxy-4-nitrobenzene exhibits two independent molecules in its asymmetric unit, with weak intermolecular C–H···O bonds forming ribbons along the [110] direction.
- The saturated alkyl chain allows conformational flexibility, contributing to a dihedral angle of 48.12° between benzene rings.
Hypothesized Differences for this compound:
- Longer chain length (18 vs. 12 carbons) may enhance van der Waals interactions, increasing melting points or thermal stability compared to shorter-chain analogs.
Research Implications and Limitations
- Gaps in Literature: Direct experimental data (e.g., crystallographic, thermal) for this compound are absent in the provided evidence. Current comparisons rely on structural extrapolation from saturated-chain derivatives like 1-Dodecyloxy-4-nitrobenzene.
- Functional Impact: The diynoxy group’s rigidity could favor applications requiring anisotropic molecular alignment, whereas saturated analogs may prioritize solubility or processability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
